5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile
Overview
Description
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a chloro-substituted benzene ring and a pyrrolidinone moiety, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile typically involves the reaction of 5-chlorobenzonitrile with 2-pyrrolidinone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-pyrrolidinone, followed by nucleophilic substitution on the 5-chlorobenzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The chloro group may enhance binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-oxopyrrolidin-1-yl)acetamide
- 5-Chloro-2-(2-oxopyrrolidin-1-yl)thiophene
- 5-Chloro-2-(2-oxopyrrolidin-1-yl)pyridine
Uniqueness
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile is unique due to its specific combination of a chloro-substituted benzene ring and a pyrrolidinone moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and drug discovery .
Biological Activity
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS No. 942317-48-8) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro-substituted benzonitrile core linked to a pyrrolidine moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClN₂O |
Molecular Weight | 224.69 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and other solid tumors.
Case Study: A549 Cell Line
In a controlled study, the cytotoxic effects of this compound were evaluated using an MTT assay. The results indicated that derivatives of this compound exhibited significant cytotoxicity against the A549 cell line, with some derivatives reducing cell viability by up to 66% compared to control treatments with standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.
Study on Multidrug-resistant Staphylococcus aureus
A study assessed the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results showed promising antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and bacterial survival. The oxopyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their structural integrity and function .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often reveal that modifications in the chemical structure significantly affect potency and selectivity towards specific biological targets.
Table 2: Comparison with Similar Compounds
Compound | Activity Type | Potency (MIC or IC50) |
---|---|---|
4-Amino-5-chloro derivative | Anticancer | IC50 = 15 µM |
4-(pyrrolidin-1-yl)benzonitrile | Antimicrobial | MIC = 10 µg/mL |
5-Oxopyrrolidine derivative | Anticancer | IC50 = 20 µM |
Properties
IUPAC Name |
5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-4-10(8(6-9)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPTCXPULJUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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